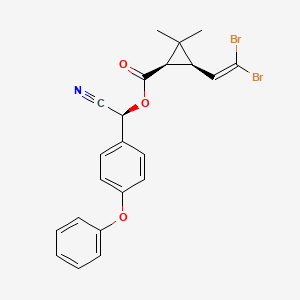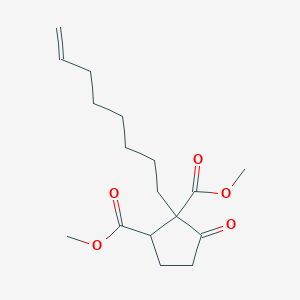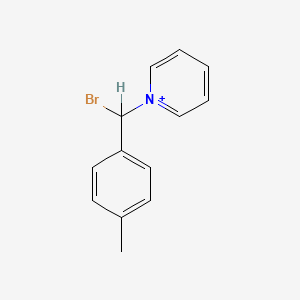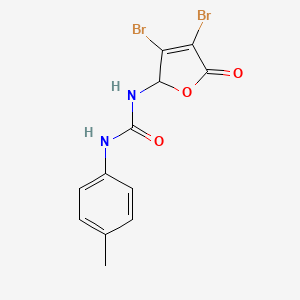![molecular formula C10H14Cl4OSi B14288994 Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane CAS No. 114124-99-1](/img/structure/B14288994.png)
Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(1,6,7,7-tetrachlorobicyclo[410]hept-3-en-3-yl)oxy]silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a tetrachlorobicycloheptene moiety attached to a trimethylsilyl group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane typically involves the reaction of tetrachlorobicycloheptene derivatives with trimethylsilyl reagents. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane and tetrahydrofuran, while the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as distillation and chromatography are also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the bicycloheptene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: A similar bicyclic compound with different substituents.
Trimethyl(7-oxabicyclo[4.1.0]hept-1-yl)silane: Another silicon-containing bicyclic compound with an oxygen atom in the ring.
Uniqueness
Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane is unique due to the presence of multiple chlorine atoms in the bicycloheptene moiety, which imparts distinct reactivity and properties. This makes it valuable for specific applications where such reactivity is desired.
Propriétés
| 114124-99-1 | |
Formule moléculaire |
C10H14Cl4OSi |
Poids moléculaire |
320.1 g/mol |
Nom IUPAC |
trimethyl-[(1,6,7,7-tetrachloro-3-bicyclo[4.1.0]hept-3-enyl)oxy]silane |
InChI |
InChI=1S/C10H14Cl4OSi/c1-16(2,3)15-7-4-5-8(11)9(12,6-7)10(8,13)14/h4H,5-6H2,1-3H3 |
Clé InChI |
KYIVTQFBBRIHMO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CCC2(C(C1)(C2(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/no-structure.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)



